

Formetorex CAS number and molecular weight

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Compound of Interest

Compound Name: *Formetorex*

Cat. No.: *B096578*

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Formetorex: A Technical Whitepaper

This document provides an in-depth technical overview of **Formetorex**, also known as N-formylamphetamine. It is intended for researchers, scientists, and professionals in the field of drug development and forensic chemistry. This guide covers the compound's chemical properties, synthesis, mechanism of action, and analytical methodologies.

Data Presentation: Physicochemical and Pharmacological Properties

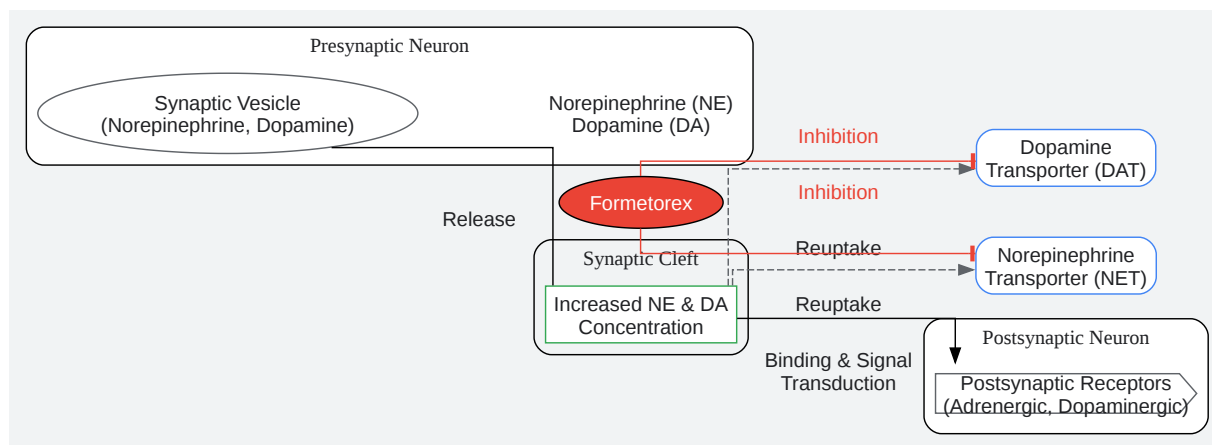
Formetorex is a substituted amphetamine that has been described as an anorectic, although it does not appear to have ever been commercially marketed. Its primary significance in modern chemistry is as a key intermediate in the synthesis of amphetamine via the Leuckart reaction.

Property	Value
IUPAC Name	N-(1-phenylpropan-2-yl)formamide
Synonyms	N-formylamphetamine, Formetamide
Molecular Formula	C10H13NO
Molecular Weight	163.22 g/mol
CAS Number	22148-75-0 (Racemic)
15302-18-8 (Racemic)	
15547-39-4 ((S)-enantiomer)	
Appearance	Expected to be a solid or oil
Solubility (pH 7.4)	24.4 µg/mL
XLogP3	1.9
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

Formetorex functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). NDRI is a class of drugs that block the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT). By inhibiting these transporters, **Formetorex** increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is responsible for its mild stimulant effects. It has been suggested that the potency of **Formetorex** is significantly lower than that of methamphetamine.

Specific quantitative data on the binding affinity (K_i) or half-maximal inhibitory concentration (IC_{50}) of **Formetorex** for the norepinephrine and dopamine transporters are not readily available in peer-reviewed literature.



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Mechanism of Action of **Formetorex**.

Experimental Protocols

Synthesis of Formetorex via the Leuckart Reaction

The most common method for synthesizing **Formetorex** is the Leuckart reaction, a type of reductive amination. This process typically involves heating a ketone with formamide or ammonium formate. It should be noted that detailed, non-clandestine experimental protocols for the synthesis of **Formetorex** are not widely published. The following is a generalized methodology based on available literature.

Disclaimer: The synthesis of **Formetorex** is subject to legal restrictions in many jurisdictions due to its use as a precursor in illicit drug manufacturing. This information is provided for academic and research purposes only.

General Protocol:

- **Reaction Setup:** Phenyl-2-propanone (P2P) and an excess of formamide (or ammonium formate, or a mixture of formamide and formic acid) are combined in a reaction vessel equipped with a condenser.
- **Heating:** The mixture is heated to a temperature typically ranging from 160°C to 190°C. The reaction is allowed to proceed for several
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